3-(Aminomethyl)-1-benzothiophen-5-ol
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Overview
Description
3-(Aminomethyl)-1-benzothiophen-5-ol is an organic compound that features a benzothiophene core with an aminomethyl group at the 3-position and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-benzothiophen-5-ol typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiophene core, followed by functionalization at the 3- and 5-positions. For example, a Friedel-Crafts acylation can be used to introduce the benzothiophene core, followed by nitration and reduction to introduce the aminomethyl group. The hydroxyl group can be introduced via electrophilic aromatic substitution or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-benzothiophen-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of aminomethyl derivatives .
Scientific Research Applications
3-(Aminomethyl)-1-benzothiophen-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1-benzothiophen-5-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, potentially leading to biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Aminomethyl)-1-benzothiophen-5-ol include:
- 3-(Dimethylamino)phenol
- 3-(Aminomethyl)phenol
- 3-(Aminomethyl)benzylamine .
Uniqueness
This compound is unique due to its specific substitution pattern on the benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H9NOS |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
3-(aminomethyl)-1-benzothiophen-5-ol |
InChI |
InChI=1S/C9H9NOS/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5,11H,4,10H2 |
InChI Key |
RBISAZGBVFTZFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CS2)CN |
Origin of Product |
United States |
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